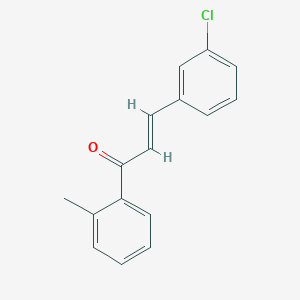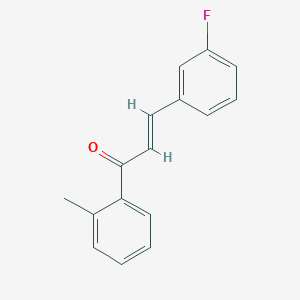
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as FMFP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. FMFP is a polyaromatic compound and is classified as a phenylprop-2-en-1-one due to its chemical structure. It is an important intermediate in the synthesis of heterocyclic compounds, which are used in many industries, including pharmaceuticals, agrochemicals, and materials science. FMFP has also been studied for its potential applications in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
科学研究应用
FMFP has been studied extensively in the scientific community due to its unique properties and potential applications. It has been investigated for its potential use in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. FMFP has also been studied for its potential applications in the fields of materials science and agrochemicals. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, FMFP has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, FMFP has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
作用机制
The exact mechanism of action of FMFP is not yet fully understood, but it is believed to involve several pathways. It is known to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Finally, it is believed to act as a neuroprotective agent by inhibiting the release of excitatory neurotransmitters and reducing inflammation in the brain.
Biochemical and Physiological Effects
FMFP has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, it has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
The use of FMFP in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, FMFP is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with caution.
未来方向
The potential applications of FMFP are vast and there are many possible future directions for research. One potential area of research is to further investigate its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as an antioxidant and a neuroprotective agent could be beneficial. Finally, further studies into its potential applications in the fields of materials science and agrochemicals could be beneficial.
合成方法
FMFP can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Knoevenagel condensation, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde and an aromatic amine to form a β-carboline. This can be accomplished by heating the two reactants in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Knoevenagel condensation is a reaction between an aldehyde and an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a β-carboline. The Biginelli reaction is a reaction between an aldehyde, an acid, and an amine to form a β-carboline. Each of these methods can be used to synthesize FMFP.
属性
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRBFBJFJEKP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

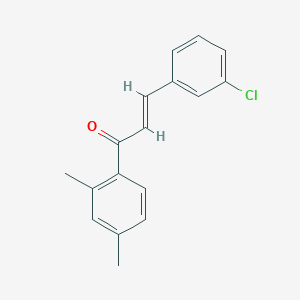
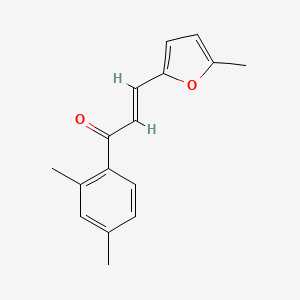
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

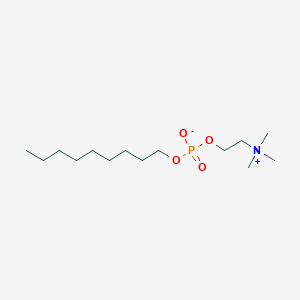

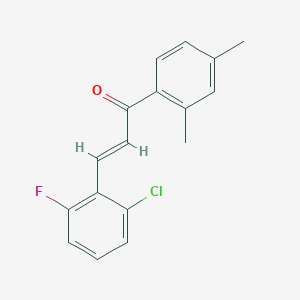
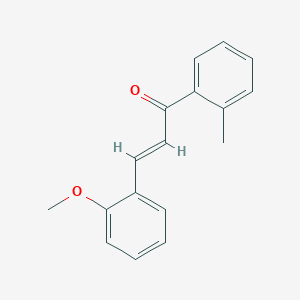
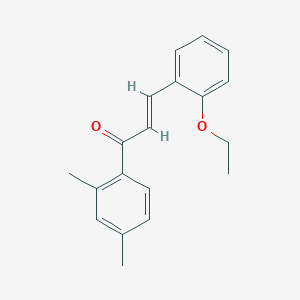

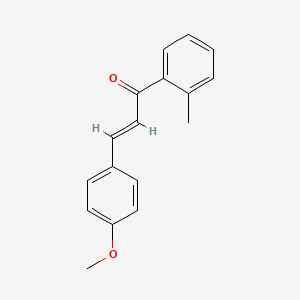
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

